molecular formula C11H8BrN B1272043 5-Bromo-2-phenylpyridine CAS No. 27012-25-5

5-Bromo-2-phenylpyridine

Cat. No. B1272043
CAS RN: 27012-25-5
M. Wt: 234.09 g/mol
InChI Key: PRNGIODVYLTUKH-UHFFFAOYSA-N
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Description

5-Bromo-2-phenylpyridine is a brominated pyridine derivative that serves as a key intermediate in the synthesis of various complex molecules. It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, which is a common structural motif in medicinal chemistry due to its utility in various chemical transformations.

Synthesis Analysis

The synthesis of 5-bromo-2-phenylpyridine and related compounds has been explored through various methods. For instance, efficient syntheses of 5-brominated 2,2'-bipyridines have been developed using Stille coupling reactions, which yield products in 70 to 90% yields . Another approach involves the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, avoiding the use of volatile and toxic solvents, resulting in 6-aminonicotinic acid with high yield and selectivity . Additionally, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a moiety of a potent receptor antagonist, has been described with an overall yield of 67% .

Molecular Structure Analysis

The molecular structure of 5-bromo-2-phenylpyridine and related compounds can be characterized using various analytical techniques. For example, X-ray crystallography has been used to determine the structure of related bromopyridine derivatives, revealing the presence of intermolecular interactions such as hydrogen bonds and π-interactions . Similarly, the structure of 2,2',5,5'-tetrabromo-3,3'-dipyridyldiselenide was established by single-crystal X-ray diffraction, showing dimeric forms due to non-bonding interactions .

Chemical Reactions Analysis

5-Bromo-2-phenylpyridine can undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group. For instance, halogen dance reactions have been used to synthesize pentasubstituted pyridines from halogen-rich intermediates . Additionally, bromine-magnesium exchange reactions have been employed to synthesize symmetrical pyridyl selenium compounds , and iodo-magnesium exchange reactions have been used to create reactive intermediates for the synthesis of functionalized pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-phenylpyridine are influenced by the presence of the bromine atom. The bromine atom increases the density and molecular weight of the compound and can affect its boiling and melting points. The reactivity of the bromine atom also allows for further functionalization of the pyridine ring, as demonstrated in the synthesis of various derivatives . The crystal structure of related compounds, such as 2-amino-5-bromopyridinium 2-carboxybenzoate, shows that the bromopyridine unit can engage in hydrogen bonding and π–π interactions, which can influence the compound's solubility and stability .

Scientific Research Applications

Synthesis and Structural Applications

5-Bromo-2-phenylpyridine and related compounds have been a focal point in synthetic chemistry, particularly for the preparation of metal-complexing molecular rods and other structurally intricate molecules. Schwab, Fleischer, and Michl (2002) developed efficient syntheses of 5-brominated 2,2'-bipyridines and 2,2'-bipyrimidines, which are valuable in this context. These compounds were synthesized using Stille coupling and bromination of bipyrimidine, showcasing their potential as building blocks in molecular design (Schwab, Fleischer, & Michl, 2002).

Catalytic Properties

5-Bromo-2-phenylpyridine derivatives have been studied for their catalytic properties. Wang et al. (2011) synthesized CNN pincer Pd(II) and Ru(II) complexes with N-substituted-2-aminomethyl-6-phenylpyridines, derived from 6-bromo-2-picolinaldehyde. These complexes demonstrated significant catalytic activities, notably in allylation of aldehydes and transfer hydrogenation of ketones, indicating their utility in catalysis (Wang et al., 2011).

Halogen-Rich Intermediates

In the realm of medicinal chemistry, 5-bromo-2-phenylpyridine and similar halogen-rich pyridines are considered valuable. Wu et al. (2022) developed syntheses for halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which can be used to generate a variety of pentasubstituted pyridines. These compounds hold potential for further chemical manipulations in drug development (Wu et al., 2022).

Biological and Medical Research

In biological research, 5-Bromo-2′-deoxyuridine, a related compound, has been used to study cell turnover kinetics. Bonhoeffer et al. (2000) developed a mathematical framework to analyze BrdU-labeling experiments, which helps in quantifying cell proliferation and loss rates. This research provides a quantitative approach to understanding cell turnover in various biological contexts (Bonhoeffer et al., 2000).

Safety and Environmental Concerns

There are also studies focused on the safe handling of compounds like 5-Bromo-2-nitropyridine. Agosti et al. (2017) discussed the challenges and solutions for handling hydrogen peroxide oxidations on a large scale, particularly for synthesizing 5-Bromo-2-nitropyridine, highlighting the importance of safety in chemical manufacturing processes (Agosti et al., 2017).

Safety And Hazards

5-Bromo-2-phenylpyridine is associated with several safety hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and keeping the container tightly closed in a dry and well-ventilated place .

Future Directions

5-Bromo-2-phenylpyridine has potential applications in the field of organic light-emitting diodes (OLEDs) due to its ability to form tris-heteroleptic Iridium (III) when reacted with iridium (III) chloride . This suggests that the compound could play a significant role in the development of new OLED technologies .

properties

IUPAC Name

5-bromo-2-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNGIODVYLTUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376520
Record name 5-bromo-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-phenylpyridine

CAS RN

27012-25-5
Record name 5-bromo-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-phenylpyridine
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Synthesis routes and methods I

Procedure details

To a solution of 2,5-dibromopyridine (1.00 g) in toluene (10 mL) and ethanol (5 mL) was added phenylboronic acid (515 mg), sodium carbonate (1.34 g) and tetrakis (triphenylphosphine)palladium(0) (24 mg) and the reaction mixture was heated at reflux for 16 h. After cooling to room temperature, the reaction was quenched with water (30 mL) and extracted into ethylacetate (2×30 mL). The organic layers were washed with brine (40 mL), dried (MgSO4), reduced in vacuo and purified on silica to give 5-bromo-2-phenyl-pyridine as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
515 mg
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis (triphenylphosphine)palladium(0)
Quantity
24 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2,5-Dibromopyridine (0.948 g, 4 mmol), phenylboronic acid (0.488 g, 4 mmol) and tetrakis(triphenylphosphine)palladium (0.116 g, 0.1 mmol) were dissolved in anhydrous tetrahydrofuran (6 mL) and a solution of sodium carbonate (0.848 g, 8 mmol) in water (6 mL) was added. The mixture was put under nitrogen and stirred at 75° C. for 16 h. The mixture was concentrated in vacuo. The residue was dissolved in water (10 mL) and extracted with dichloromethane (3×5 mL). The combined organic extracts were dried with anhydrous sodium sulphate. Column chromatography of the residue (silica gel Fluka 60, hexanes/dichloromethane 1:1) afforded 3-bromo-6-phenylpyridine as a white crystalline product.
Quantity
0.948 g
Type
reactant
Reaction Step One
Quantity
0.488 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.116 g
Type
catalyst
Reaction Step One
Quantity
0.848 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

30 g (0.127 mol) of 2,5-dibromopyridine in suspension in 100 ml of toluene, 15.4 g (0.127 mol) of phenylboronic acid, 4.4 g (0.0038 mol) of tetrakis(triphenylphosphine)palladium, 90 ml of a 2M aqueous solution of sodium carbonate and 4 ml of ethanol are introduced in succession into a 500 ml three-necked flask, and the mixture is heated at 90° C. for 22 h.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

10 g (42.2 mmol) of 2,5-dibromopyridine, 5.2 g (42.2 mmol) of phenylboronic acid and 30 ml of benzene are placed in a 250 ml three-necked round-bottomed flask, 1.5 g (1.3 mmol) of tetrakis(triphenylphosphine)palladium, 30 ml of benzene and 30 ml of aqueous 2 M sodium carbonate solution and 1.4 ml of ethanol are added and the mixture is refluxed for 17 h.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Quantity
1.4 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-2-phenylpyridine
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Citations

For This Compound
34
Citations
JW Tilley, S Zawoiski - The Journal of Organic Chemistry, 1988 - ACS Publications
2, 5-Dibromopyridine has been found to undergo a regioselective palladium-catalyzed coupling reaction with terminal acetylenes and arylzinc halides to give the corresponding 2-…
Number of citations: 160 pubs.acs.org
CS Giam, JL Stout - Journal of the Chemical Society D: Chemical …, 1970 - pubs.rsc.org
… t 5-Bromo-2-phenylpyridine has not been reported ; its nmr and mass spectra, and the elemental analysis were consistent with the …
Number of citations: 34 pubs.rsc.org
RF Francis, CD Crews, BS Scott - The Journal of Organic …, 1978 - ACS Publications
… The reactions of lithium tetrakis(iV-dihydropyridyl)aluminate6 and complex lc9 with bromine have been reported to give 3-bromopyridine and 5-bromo-2-phenylpyridine, respectively. …
Number of citations: 42 pubs.acs.org
JE Barcelon, M Stojkovska, D Perilli, G Carraro… - Applied Surface …, 2023 - Elsevier
… [16]: PdCl 2 was reacted with a slight excess (1:1.05) of 5-bromo-2-phenylpyridine in CHCl 3 , at a temperature of 100 C (sealed tube, inert atmosphere) for 24 h. The precipitate was …
Number of citations: 4 www.sciencedirect.com
D Zhang, J Qiao, D Zhang, L Duan - Advanced Materials, 2017 - Wiley Online Library
… DPPyA was synthesized from anthraquinone and 5-bromo-2-phenylpyridine, which was synthesized from pyridin-3-ylboronic acid and 5-bromo-2-iodopyridine.17 Owing to the large …
Number of citations: 114 onlinelibrary.wiley.com
Q Zhou, B Zhang, L Su, T Jiang, R Chen, T Du, Y Ye… - Tetrahedron, 2013 - Elsevier
2,3- and 2,5-Dibromopyridines reacted with arylboronic acids, catalyzed by Pd(OAc) 2 /PPh 3 in the presence of K 2 CO 3 in CH 3 CN/MeOH (2:1) at 50 C for 24 h, to afford 2-…
Number of citations: 27 www.sciencedirect.com
MLN Rao, RJ Dhanorkar - European Journal of Organic …, 2014 - Wiley Online Library
… It was purified on silica gel by column chromatography (2.5 % EtOAc/hexane) to give 5-bromo-2-phenylpyridine (157 mg, 89 %) as a white solid. The product was characterized by …
KH So, R Kim, H Park, I Kang, K Thangaraju, YS Park… - Dyes and …, 2012 - Elsevier
We designed and synthesized a new iridium(III) complex with phenylpyridine ligands containing a bulky trimethylsilylxylene, 5-(2,5-dimethyl-4-(trimethylsilyl)phenyl)-2-phenylpyridine, …
Number of citations: 34 www.sciencedirect.com
A Hohenleutner, S Schmidbauer… - Advanced Functional …, 2012 - Wiley Online Library
… fac-Tris(5′-bromo-2-phenylpyridine)iridium was provided … Coupling: Tris(5′-bromo-2-phenylpyridine)iridium (0.1 mmol), … Coupling: Tris(5′-bromo-2-phenylpyridine)iridium (0.1 mmol)…
Number of citations: 14 onlinelibrary.wiley.com
H Prokopcova, CO Kappe - Advanced Synthesis & Catalysis, 2007 - Wiley Online Library
… our optimized conditions for Pd-catalyzed desulfitative carbon–carbon cross-coupling (Table 1), 5-bromopyridine-2(1H)-thione (1) was readily converted into 5-bromo-2-phenylpyridine (…
Number of citations: 63 onlinelibrary.wiley.com

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